Cas no 15212-02-9 (2-(4-bromo-phenoxy)-5-fluoro-phenylamine)

2-(4-Bromo-phenoxy)-5-fluoro-phenylamine is a brominated and fluorinated aromatic amine derivative with potential applications as an intermediate in pharmaceutical and agrochemical synthesis. Its key structural features include a phenoxy linkage and halogen substituents (bromo and fluoro), which enhance its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex heterocyclic frameworks. The electron-withdrawing effects of the bromo and fluoro groups may also improve the stability and selectivity of downstream products. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its versatile functionalization potential and compatibility with diverse synthetic methodologies.
2-(4-bromo-phenoxy)-5-fluoro-phenylamine structure
15212-02-9 structure
Product Name:2-(4-bromo-phenoxy)-5-fluoro-phenylamine
CAS No:15212-02-9
MF:C12H9BrFNO
MW:282.108365774155
CID:3048336
PubChem ID:28412147
Update Time:2025-08-05

2-(4-bromo-phenoxy)-5-fluoro-phenylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-phenoxy)-5-fluoro-phenylamine
    • 2-(4-bromophenoxy)-5-fluorophenylamine; 2-(4-bromophenoxy)-5-fluoroaniline; 2-(p-Brom-phenoxy-5-fluor)-anilin
    • SCHEMBL3041614
    • MPOHPKDYQOHABS-UHFFFAOYSA-N
    • 2-(4-bromophenoxy)-5-fluoroaniline
    • BS-27602
    • 15212-02-9
    • AKOS000222453
    • Inchi: 1S/C12H9BrFNO/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2
    • InChI Key: MPOHPKDYQOHABS-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)OC1C=CC(=CC=1N)F

Computed Properties

  • Exact Mass: 280.98500
  • Monoisotopic Mass: 280.98515Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 35.3Ų

Experimental Properties

  • PSA: 35.25000
  • LogP: 4.54390

2-(4-bromo-phenoxy)-5-fluoro-phenylamine Pricemore >>

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